molecular formula C32H27NO4 B15150736 3,4'-dimethylbiphenyl-4-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

3,4'-dimethylbiphenyl-4-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

Cat. No.: B15150736
M. Wt: 489.6 g/mol
InChI Key: PDXRVMBIJVEXJQ-UHFFFAOYSA-N
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Description

3,4’-dimethylbiphenyl-4-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a biphenyl core substituted with methyl groups and a benzoate ester linked to a dioxooctahydro-ethenocyclopropa-isoindol moiety. Its unique structure makes it an interesting subject for research in organic chemistry and material science.

Preparation Methods

The synthesis of 3,4’-dimethylbiphenyl-4-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate involves multiple steps, including the preparation of the biphenyl core, the formation of the benzoate ester, and the introduction of the dioxooctahydro-ethenocyclopropa-isoindol moiety. Common synthetic routes may involve:

    Preparation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 3,4’-dimethylbiphenyl and an appropriate boronic acid derivative.

    Formation of the Benzoate Ester: The benzoate ester can be formed by esterification of the biphenyl core with 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoic acid using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Introduction of the Dioxooctahydro-Ethenocyclopropa-Isoindol Moiety: This step may involve the cyclization of a suitable precursor under acidic or basic conditions to form the desired dioxooctahydro-ethenocyclopropa-isoindol structure.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

3,4’-dimethylbiphenyl-4-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,4’-dimethylbiphenyl-4-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other macromolecules, leading to changes in their activity or function. The compound’s unique structure allows it to engage in specific molecular interactions, which can be studied using techniques such as molecular docking, spectroscopy, and crystallography.

Comparison with Similar Compounds

3,4’-dimethylbiphenyl-4-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    3,4’-dimethylbiphenyl derivatives: These compounds share the biphenyl core but differ in the nature and position of substituents.

    Benzoate esters: These compounds share the benzoate ester functional group but differ in the nature of the attached moieties.

    Dioxooctahydro-ethenocyclopropa-isoindol derivatives: These compounds share the dioxooctahydro-ethenocyclopropa-isoindol moiety but differ in the nature of the attached groups.

The uniqueness of 3,4’-dimethylbiphenyl-4-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate lies in its combination of these structural features, which may confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C32H27NO4

Molecular Weight

489.6 g/mol

IUPAC Name

[2-methyl-4-(4-methylphenyl)phenyl] 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate

InChI

InChI=1S/C32H27NO4/c1-17-6-8-19(9-7-17)20-10-13-27(18(2)14-20)37-32(36)21-4-3-5-22(15-21)33-30(34)28-23-11-12-24(26-16-25(23)26)29(28)31(33)35/h3-15,23-26,28-29H,16H2,1-2H3

InChI Key

PDXRVMBIJVEXJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)N4C(=O)C5C6C=CC(C5C4=O)C7C6C7)C

Origin of Product

United States

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